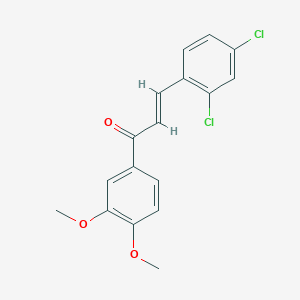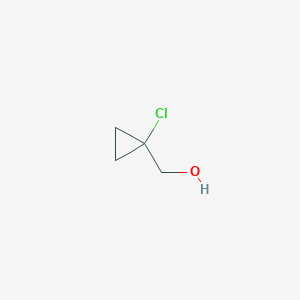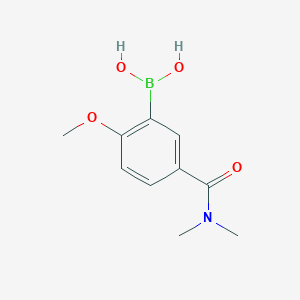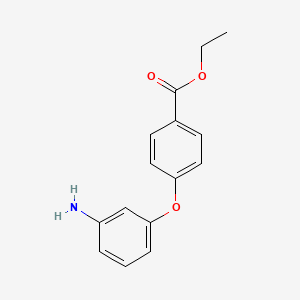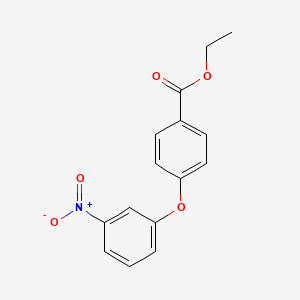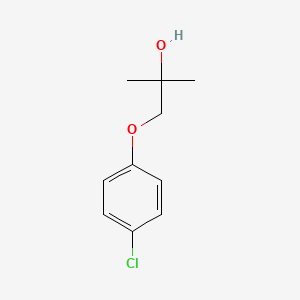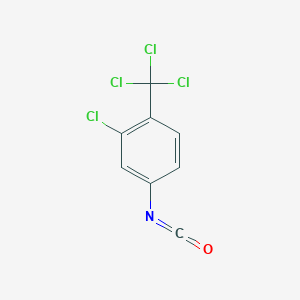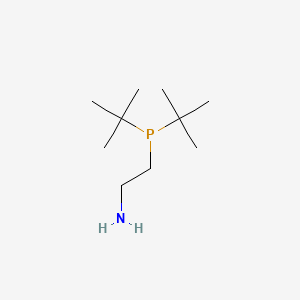
2-(DI-T-Butylphosphino)ethylamine
Overview
Description
2-(DI-T-Butylphosphino)ethylamine is an organic compound with the molecular formula C10H24NP. It is a phosphine ligand commonly used in organic synthesis and catalysis. The compound is characterized by its phosphine group attached to an ethylamine backbone, making it a versatile ligand in various chemical reactions .
Preparation Methods
The synthesis of 2-(DI-T-Butylphosphino)ethylamine typically involves the reaction of 2-amino-1-butene with di-tert-butylphosphine. This reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often include the use of solvents like hexane and tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(DI-T-Butylphosphino)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents used in these reactions include palladium or nickel catalysts, bases like potassium tert-butoxide, and solvents such as THF
Scientific Research Applications
2-(DI-T-Butylphosphino)ethylamine is widely used in scientific research due to its role as a ligand in metal-catalyzed reactions. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules and in catalysis for various coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Mechanism of Action
The mechanism of action of 2-(DI-T-Butylphosphino)ethylamine involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic cycle. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of various organic transformations .
Comparison with Similar Compounds
2-(DI-T-Butylphosphino)ethylamine can be compared with other phosphine ligands such as 2-(Diphenylphosphino)ethylamine and 1,1’-Bis(diphenylphosphino)ferrocene. While these compounds share similar functionalities, this compound is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the metal complexes it forms .
Similar compounds include:
- 2-(Diphenylphosphino)ethylamine
- 1,1’-Bis(diphenylphosphino)ferrocene
- 3-(Diphenylphosphino)-1-propylamine
These compounds are also used as ligands in various catalytic reactions, but their structural differences lead to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-ditert-butylphosphanylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDGRVHIUYIMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727110 | |
| Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-84-6 | |
| Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1053658-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)
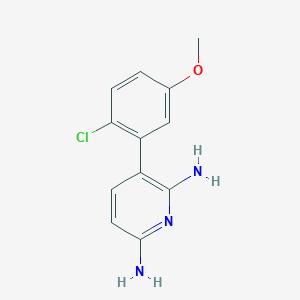
![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)

